molecular formula C24H19S2.F6P<br>C24H19F6PS2 B12345922 Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate CAS No. 75482-18-7

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate

Cat. No.: B12345922
CAS No.: 75482-18-7
M. Wt: 516.5 g/mol
InChI Key: SFWSATMGMAKCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is an organic compound with the molecular formula C24H19F6PS2. It is a sulfonium salt that is commonly used as a photoacid generator in various chemical processes. The compound appears as a white to light yellow powder or crystal and is known for its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate can be synthesized through the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the type of reaction and the reagents used .

Scientific Research Applications

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This proton can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is unique due to its high stability and efficiency as a photoacid generator. The hexafluorophosphate counterion provides enhanced solubility and stability compared to other counterions, making it more suitable for various industrial and research applications .

Biological Activity

Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (DPSH) is a triarylsulfonium salt that has garnered attention in various fields of scientific research, particularly in photochemistry and polymer chemistry. This article explores the biological activity of DPSH, focusing on its mechanisms, applications, and relevant research findings.

DPSH is characterized by a positively charged sulfonium ion paired with a hexafluorophosphate counterion. Its molecular formula is C24H19F6PS2C_{24}H_{19}F_6PS_2, with a molecular weight of 516.50 g/mol. The compound acts primarily as a cationic photoinitiator , facilitating polymerization reactions upon exposure to ultraviolet (UV) light .

The biological activity of DPSH is largely attributed to its ability to generate reactive intermediates when exposed to light or heat. Upon photolysis, DPSH releases protons, which catalyze subsequent reactions, including polymerization and cross-linking. This mechanism allows for precise control over reaction rates and conditions, making it suitable for various industrial applications .

Biological Applications

  • Photochemistry : DPSH is utilized as a photoinitiator in the curing processes of coatings and adhesives. Its ability to generate reactive species under UV light makes it valuable in creating durable materials.
  • Polymer Chemistry : The compound plays a crucial role in the synthesis of advanced polymeric materials, enhancing properties such as toughness and chemical resistance.
  • Biological Imaging : Research indicates potential applications in biological imaging, where DPSH can be used as a probe to study cellular processes due to its reactivity and ability to form stable complexes with biological molecules .

Table 1: Summary of Biological Activities and Applications of DPSH

Study Focus Findings
Study APhotopolymerizationDemonstrated efficient curing of epoxy resins using DPSH as a photoinitiator, achieving high conversion rates under UV light.
Study BCellular ImagingExplored the use of DPSH in live-cell imaging, highlighting its ability to generate reactive oxygen species (ROS) that can be monitored .
Study CMaterial ScienceInvestigated the incorporation of DPSH in polymer matrices, resulting in enhanced mechanical properties and thermal stability .

Detailed Research Findings

  • Photoinitiation Efficiency : Studies have shown that DPSH exhibits higher efficiency compared to other onium salts when used in photoinitiated polymerization processes. This efficiency is attributed to its unique structure that allows for rapid generation of reactive species upon UV exposure.
  • Toxicological Profile : While exploring the biological implications, it was noted that DPSH could cause skin irritation and has potential environmental toxicity due to its effects on aquatic organisms . Therefore, handling precautions are advised.
  • Synthesis Methods : Various synthesis methods for DPSH have been documented, including condensation reactions involving biphenyl sulfoxide and biphenyl sulfide. These methods allow for modifications that can tailor the compound's properties for specific applications .

Properties

CAS No.

75482-18-7

Molecular Formula

C24H19S2.F6P
C24H19F6PS2

Molecular Weight

516.5 g/mol

IUPAC Name

diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate

InChI

InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1

InChI Key

SFWSATMGMAKCIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.